3,3-Dimethylazetidine

Overview

Description

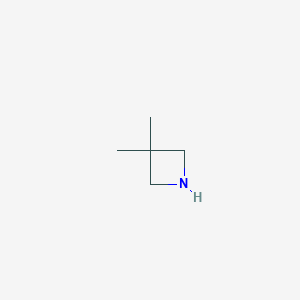

3,3-Dimethylazetidine is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C5H11N It is characterized by the presence of two methyl groups attached to the third carbon atom of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3,3-Dimethylazetidine involves the intramolecular cyclization of γ-prenylated amines. This process is mediated by iodine and results in the formation of this compound in a highly diastereoselective manner . Another approach involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol, followed by dehydrochlorination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry

3,3-Dimethylazetidine serves as a crucial building block for synthesizing complex molecules and bioactive compounds. Its unique structure allows it to participate in various chemical reactions.

- Synthetic Routes :

- Intramolecular Cyclization : Utilizes γ-prenylated amines mediated by iodine to yield the compound with high diastereoselectivity.

- Nucleophilic Substitution : Involves reactions between β-chloroimines and potassium cyanide leading to derivatives like 2-cyano-3,3-dimethylazetidines.

Biology

In biological research, this compound is utilized for studying enzyme inhibitors and serves as a scaffold for drug design.

- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it valuable in drug discovery.

- Drug Design : Its structural features allow it to be incorporated into potential therapeutic agents, enhancing their efficacy.

Industry

The compound is also applied in the synthesis of specialty chemicals and materials, showcasing its versatility.

Case Study 1: Synthesis and Application in Drug Design

A study focused on the synthesis of derivatives of this compound demonstrated its utility as a scaffold for developing enzyme inhibitors. Researchers synthesized various analogs and tested their inhibitory effects on specific enzymes implicated in diseases. The findings revealed that modifications to the azetidine ring significantly influenced biological activity, making it a promising candidate for further drug development.

Case Study 2: Role in Protein Folding

Research investigating (S)-3,3-Dimethylazetidine-2-carboxylic acid highlighted its potential role as a proline analog. The study showed that incorporating this compound into proteins could lead to altered folding patterns and biological activity. This insight opens avenues for designing novel therapeutics targeting protein misfolding diseases.

Mechanism of Action

The mechanism of action of 3,3-Dimethylazetidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

3,3-Dimethylazetidine-2-carboxylic acid: A derivative with a carboxylic acid group.

3,3-Difluoroazetidine: A fluorinated analog with different chemical properties.

3-Methoxyazetidine: Contains a methoxy group, altering its reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Biological Activity

3,3-Dimethylazetidine is a cyclic amine that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

This compound is characterized by its four-membered ring structure with two methyl groups attached to the nitrogen atom. Its molecular formula is , and it exhibits properties typical of secondary amines. The compound's stability and reactivity make it an interesting candidate for further study in drug design and synthesis.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological potential, metabolic pathways, and interactions with biological systems.

1. Antiproliferative Activity

Research indicates that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications to the azetidine ring can enhance metabolic stability while maintaining or improving antiproliferative effects. For example, one derivative showed a reduction in human liver microsome (HLM) intrinsic clearance while retaining comparable stability in both rodent species .

2. Incorporation into Proteins

(S)-3,3-Dimethylazetidine-2-carboxylic acid, a derivative of this compound, has been shown to be incorporated into proteins in place of proline. This substitution can lead to the formation of abnormal proteins with altered biological activity, suggesting potential implications for protein folding and function .

Case Study: Metabolic Stability and Activity

A recent study investigated the metabolic stability of various this compound derivatives. The findings indicated that specific structural modifications could significantly reduce the metabolic rate while enhancing selectivity against certain cancer cell lines. Table 1 summarizes the biochemical data for selected derivatives:

| Compound | HLM Intrinsic Clearance (μL/min/mg) | Antiproliferative Activity (IC50 μM) |

|---|---|---|

| This compound | 23 | 10 |

| Methylated derivative A | 72 | 5 |

| Methylated derivative B | 20 | 8 |

These results highlight the importance of structural modifications in optimizing the pharmacological profile of azetidine derivatives.

Case Study: Interaction Studies

Interaction studies involving (S)-3,3-Dimethylazetidine-2-carboxylic acid have focused on its binding affinity with various enzymes and receptors. Preliminary findings suggest that this compound may interact with targets involved in cellular signaling pathways, which could lead to novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3,3-Dimethylazetidine, and how can purity be verified?

The synthesis of this compound typically involves ring-closing reactions or alkylation of azetidine precursors. For example, cyclization of β-amino alcohols using dehydrating agents (e.g., PCl₃ or SOCl₂) under inert atmospheres can yield azetidine derivatives . Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical. Purity verification should combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., characteristic peaks for azetidine protons at δ 2.5–3.5 ppm) and gas chromatography-mass spectrometry (GC-MS) for quantitative analysis .

Q. What precautions are necessary for handling and storing this compound to prevent degradation?

Based on analogous azetidine compounds, this compound is likely moisture-sensitive and prone to oxidation. Storage under inert gas (argon or nitrogen) in airtight, amber glass vials at –20°C is advised. Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize inhalation or dermal exposure. Regular stability testing via thin-layer chromatography (TLC) or HPLC is recommended to detect degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can optimize the molecular geometry of this compound, revealing charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks . Molecular docking studies, as applied to diazetidinone derivatives, can model interactions with biological targets (e.g., enzymes) to guide drug design. Software like Gaussian or AutoDock Vina, coupled with QSPR models, enables quantitative reactivity predictions under varying conditions (pH, solvent) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

Contradictions in yields often arise from uncontrolled variables (e.g., catalyst loading, temperature gradients). A systematic Design of Experiments (DoE) approach, such as factorial design, can isolate critical factors. For example, optimizing palladium-catalyzed cross-coupling reactions may require screening ligands (e.g., XPhos vs. SPhos) and solvents (THF vs. DMF) to identify optimal conditions . Replicating published protocols with rigorous control of atmospheric moisture and oxygen levels is essential to validate reproducibility .

Q. How can researchers assess the mutagenic potential of this compound analogs using in vitro and in silico methods?

The Ames test (using Salmonella typhimurium strains TA98 and TA100) is a standard in vitro assay to detect frameshift or base-pair mutations caused by azetidine derivatives . In silico tools like QSAR models (e.g., Derek Nexus) or the IARC Monographs database can predict mutagenicity by comparing structural motifs to known carcinogens (e.g., benzidine analogs) . For novel derivatives, combined computational and experimental validation is critical to address regulatory requirements .

Q. Methodological Considerations

- Synthetic Optimization : Use kinetic studies (e.g., reaction monitoring via in-situ IR) to identify rate-limiting steps in azetidine formation .

- Toxicity Screening : Pair high-throughput screening (HTS) with metabolomic profiling to evaluate hepatotoxicity, leveraging rodent microsomal assays to simulate metabolic activation .

- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to disentangle conflicting literature data, emphasizing reproducibility in open-access datasets .

Properties

IUPAC Name |

3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2)3-6-4-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVVIGIYIMDCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.